molecular formula C16H12Cl2N2OS B6137248 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B6137248
M. Wt: 351.2 g/mol
InChI Key: XMUVCKAHFQWARQ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that plays a crucial role in the processing of the amyloid precursor protein (APP) and the production of amyloid beta (Aβ) peptides.

Mechanism of Action

The mechanism of action of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide involves the inhibition of γ-secretase, which is responsible for the processing of APP and the production of Aβ peptides. γ-secretase is a transmembrane protein complex that cleaves APP into various fragments, including Aβ peptides. By inhibiting γ-secretase, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can reduce the production of Aβ peptides and prevent the formation of plaques in the brain.
Biochemical and Physiological Effects:
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on γ-secretase, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to modulate the expression of various genes and proteins. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to increase the expression of genes involved in neuronal differentiation and synaptic plasticity, while decreasing the expression of genes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for γ-secretase and does not affect other enzymes or receptors. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been shown to be effective in vivo, making it a useful tool for studying the role of γ-secretase in various physiological and pathological processes.
However, there are also limitations to the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide in lab experiments. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has a short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can also have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide in scientific research. One area of research is the development of more potent and selective inhibitors of γ-secretase. Another area of research is the investigation of the role of γ-secretase in other physiological and pathological processes, such as cancer and stem cell differentiation. Finally, the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide in combination with other drugs or therapies may provide new avenues for the treatment of AD and other diseases.

Synthesis Methods

The synthesis of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 2,4-dichloroaniline with carbon disulfide, followed by the reaction of the resulting product with 3-phenylacryloyl chloride. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The purity of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been widely used in scientific research, particularly in the field of Alzheimer's disease (AD) research. AD is a neurodegenerative disorder characterized by the accumulation of Aβ peptides in the brain, which leads to the formation of plaques and the death of neurons. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the activity of γ-secretase, which is responsible for the production of Aβ peptides. By inhibiting γ-secretase, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can reduce the production of Aβ peptides and prevent the formation of plaques in the brain.
In addition to AD research, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been used in other areas of scientific research, such as cancer research and stem cell research. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to inhibit the Notch signaling pathway, which plays a crucial role in the development and progression of cancer. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been used to promote the differentiation of stem cells into specific cell types.

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-12-7-8-14(13(18)10-12)19-16(22)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,19,20,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUVCKAHFQWARQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide

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